
2-methyl-6-nitro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.
Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear dextrins into cyclic cyclodextrins.
Purification: The resulting mixture is purified using techniques such as crystallization, chromatography, or membrane filtration to isolate the desired cyclodextrin.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:
Starch Source: Corn, potato, or other starch sources are used as the raw material.
Enzymatic Conversion: The starch is liquefied and treated with cyclodextrin glycosyltransferase in bioreactors.
Separation and Purification: The cyclodextrins are separated from the reaction mixture using crystallization or chromatography.
Drying and Packaging: The purified cyclodextrins are dried and packaged for commercial use.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.
Substitution: Substitution reactions can introduce different substituents onto the cyclodextrin ring, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Cyclodextrins: These have enhanced solubility and stability.
Reduced Cyclodextrins: These have modified functional groups for specific applications.
Substituted Cyclodextrins: These have improved inclusion complex formation abilities.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Cyclodextrins are used as catalysts and chiral selectors in chromatography.
Biology: They are used to enhance the solubility and stability of biological molecules.
Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability of drugs.
Industry: They are used in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize active ingredients.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of drugs and protect sensitive molecules from degradation.
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Uniqueness
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property is not commonly found in other oligosaccharides. The size of the cyclodextrin cavity can be tailored by selecting different types of cyclodextrins (alpha, beta, or gamma), making them versatile for various applications.
Properties
IUPAC Name |
2-methyl-6-nitro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXAPYAFDFUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one](/img/structure/B7772390.png)
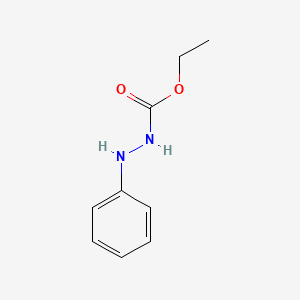
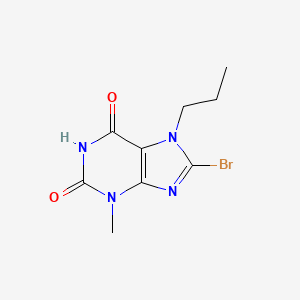

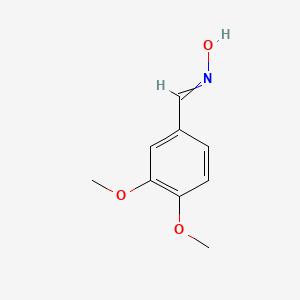
![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)
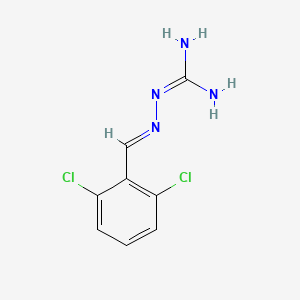
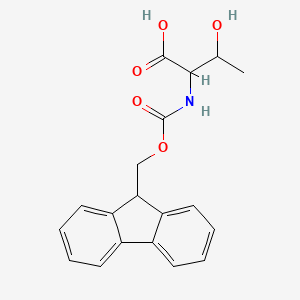
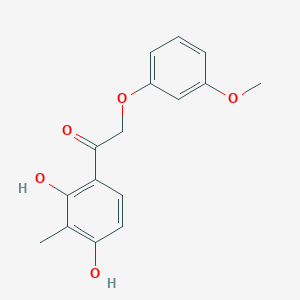
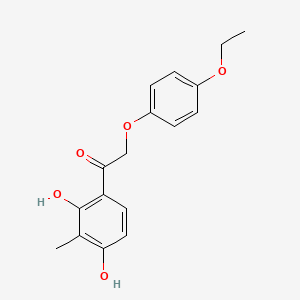
![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)
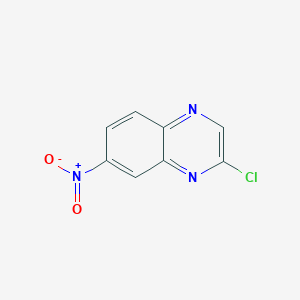
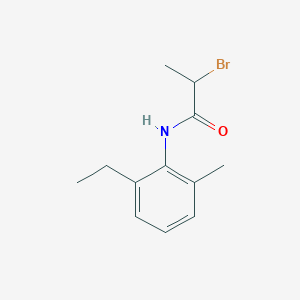
![8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7772474.png)
